

A Comparative Guide to hERG Channel Inhibition: L-691121 vs. Dofetilide

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Compound of Interest		
Compound Name:	L-691121	
Cat. No.:	B1673912	Get Quote

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The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac action potential repolarization. Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. Consequently, assessing the inhibitory activity of new chemical entities on the hERG channel is a mandatory step in preclinical safety pharmacology.

This guide provides an objective comparison of two potent and widely studied hERG channel inhibitors: **L-691121** (also known as E-4031) and dofetilide. Both are methanesulfonanilide-class drugs known for their high-affinity block of the hERG channel and are often used as reference compounds in safety assays.

Quantitative Comparison of hERG Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's effect. The data below, compiled from patch-clamp electrophysiology studies, summarizes the IC50 values for **L-691121** and dofetilide. It is important to note that IC50 values can vary based on experimental conditions such as temperature and the specific voltage protocol used.[1]



Compoun d	Common Name	IC50 (nM)	Assay Type	Cell Line	Temperat ure (°C)	Referenc e
L-691121	E-4031	15.8	Whole-Cell Patch Clamp	HEK293	37	
Dofetilide	7	Automated Patch Clamp	HEK293	37		
Dofetilide	4 - 15	Whole-Cell Patch Clamp	HEK293	37	[1]	_

Experimental Workflow and Methodology

The determination of hERG inhibition potency is predominantly conducted using the whole-cell patch-clamp technique, which is considered the gold standard for accuracy and sensitivity.[2][3] This method allows for the direct measurement of ion channel currents from single cells expressing the hERG channel.

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References

- 1. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
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